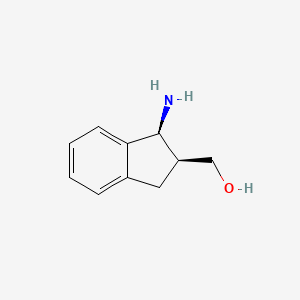

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol

Description

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is a bicyclic amino alcohol derivative featuring a fused indene backbone with an amino group at the 1-position (cis configuration) and a hydroxymethyl group at the 2-position. The cis stereochemistry likely influences its molecular conformation, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery .

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol |

InChI |

InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m1/s1 |

InChI Key |

NUYCSMIPFIJMQL-SCZZXKLOSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)CO |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)CO |

Origin of Product |

United States |

Preparation Methods

Epoxidation and Epoxide Opening Strategies

The epoxidation of indene derivatives followed by epoxide ring-opening represents a classical route to access cis-1-amino-2-indanol scaffolds, which can be further functionalized to introduce the methanol group. For example, (1S,2R)-(-)-cis-1-amino-2-indanol—a key intermediate in HIV protease inhibitors—is synthesized via enantioselective epoxidation of indene using (R,R)-Mn-Salen catalysts, achieving 80–85% enantiomeric excess (ee) . The resulting (1R,2S)-indene oxide undergoes ammonia-mediated epoxide opening to yield trans-1-amino-2-indanol, which is subsequently converted to the cis isomer through cyclization and hydrolysis .

To introduce the methanol moiety, researchers have modified this approach by starting with 2-methanol-substituted indene derivatives. For instance, ethyl 2,3-dihydro-1H-indene-2-carboxylate is reduced with sodium borohydride (NaBH4) in methanol to yield (2,3-dihydro-1H-inden-2-yl)methanol . Subsequent epoxidation and stereoselective amination could theoretically deliver the target compound, though direct literature examples remain sparse. Challenges include ensuring the methanol group’s stability during epoxidation and avoiding side reactions at the hydroxyl site.

Reduction of Carbonyl Precursors

Reduction of ketone or ester precursors provides a straightforward pathway to install the methanol group. A notable example involves the reduction of ethyl 2,3-dihydro-1H-indene-2-carboxylate with NaBH4 in methanol, which proceeds quantitatively to form (2,3-dihydro-1H-inden-2-yl)methanol . To introduce the amino group, this intermediate could undergo amination via reductive amination or nucleophilic substitution. However, achieving cis stereochemistry requires careful control of reaction conditions.

In related work, α,β-unsaturated aldehydes undergo asymmetric ene reactions catalyzed by chromium complexes ligated with cis-1-amino-2-indanol derivatives, highlighting the ligand’s role in stereochemical outcomes . Adapting this methodology, the methanol-substituted indane could serve as a ligand or intermediate in catalytic cycles, though this remains exploratory.

Enzymatic Resolution and Diastereoselective Methods

Enzymatic resolution offers a powerful tool for obtaining enantiopure cis-1-amino-2-indanol derivatives. For example, racemic trans-1-azido-2-indanol is subjected to lipase-catalyzed acylation, yielding enantiomerically enriched (1S,2S)-azido alcohol and (1R,2R)-acyloxy derivatives . Subsequent reduction of the azide to an amine and cyclization with thionyl chloride inverts the configuration at C2, delivering cis-1-amino-2-indanol .

Applying this strategy to the methanol analogue would require synthesizing a racemic azido alcohol precursor with the methanol group intact. Enzymatic acylation could then resolve the enantiomers, followed by functional group interconversion to install the amino group. This approach benefits from high enantioselectivity (>96% ee) but demands multi-step optimization .

C-H Amination via Radical Relay

Modern C-H functionalization techniques, such as the imidate radical relay method, enable direct amination of unactivated C-H bonds. In a representative procedure, benzimidate derivatives undergo iodine-catalyzed β C-H amination using PhI(OAc)2 as an oxidant, yielding amino alcohols after hydrolysis . For (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol, this method could aminate the C1 position of a pre-formed methanol-substituted indane.

Key steps include:

-

Imidate Formation : Reacting (2,3-dihydro-1H-inden-2-yl)methanol with benzonitrile and acetyl chloride to form the imidate·HCl salt .

-

Radical Amination : Treating the imidate with PhI(OAc)2 and catalytic iodine in DMF at 50°C, inducing a radical relay that aminates the β-C-H bond .

-

Hydrolysis : Acidic hydrolysis cleaves the imidate, releasing the amino alcohol .

This method’s advantage lies in its modularity and potential for late-stage amination, though stereochemical control remains a challenge.

Cyclization and Ring-Opening Approaches

Cyclization strategies exploit the indane ring’s inherent strain to direct stereochemistry. One route involves the stereoselective 6π-azaelectrocyclization of (E)-3-carbonyl-2,4,6-trienal compounds with cis-1-amino-2-indanol derivatives, forming tetrahydropyridine intermediates that hydrolyze to the target amino alcohol . Introducing a methanol group at the 2-position would require modifying the trienal precursor to include a hydroxymethyl substituent.

Alternatively, palladium-catalyzed asymmetric azaelectrocyclization of enyne substrates generates chiral 1,2,5,6-tetrahydropyridines, which can be functionalized to amino alcohols . While this method achieves high enantioselectivity, adapting it to install the methanol group necessitates tailored substrates and catalytic systems.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | ee (%) | Complexity |

|---|---|---|---|---|

| Epoxidation | Indene epoxidation, NH3 opening, cyclization | 47–84% | >99 | Moderate |

| Carbonyl Reduction | Ester reduction, subsequent amination | 70–90% | N/A | Low |

| Enzymatic Resolution | Lipase acylation, azide reduction, cyclization | 44–46% | >96 | High |

| C-H Amination | Imidate formation, radical amination, hydrolysis | 50–75% | N/A | Moderate |

| Cyclization | Azaelectrocyclization, hydrolysis | 60–80% | >90 | High |

Chemical Reactions Analysis

Types of Reactions

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol has shown promise in medicinal chemistry due to its neuroprotective properties. Research indicates that derivatives of this compound can act as therapeutic agents for neurological disorders such as:

- Cerebrovascular disorders : The compound has been studied for its potential to improve conditions caused by cerebral hemorrhage and infarction .

- Psychiatric conditions : Its efficacy in treating psychosis and other mental health disorders has been documented, highlighting its role in improving cognitive functions .

Antioxidant Activity

The compound exhibits antioxidant properties that can be beneficial in food preservation and pharmaceuticals. It has been noted for its ability to protect oils and fats from oxidation, thereby extending shelf life and maintaining quality .

Drug Development

Research into this compound has led to the development of new drugs targeting various diseases. Its derivatives are being explored for their potential as:

- Antidepressants : Preliminary studies suggest that modifications of this compound could lead to effective antidepressant medications.

- Anti-inflammatory agents : The compound's structure allows for interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests its potential use in formulations aimed at protecting against neurodegenerative diseases.

Case Study 2: Antioxidant Efficacy

In another investigation, researchers evaluated the antioxidant capacity of this compound in food products. The study demonstrated that incorporating this compound into food formulations effectively reduced lipid peroxidation levels, indicating its utility as a natural preservative.

Mechanism of Action

The mechanism of action of (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol primarily involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to interact with specific molecular targets and pathways involved in this process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on substituent positions, functional groups, and electronic effects. Key examples include:

Stereochemical and Electronic Effects

- Cis vs. Trans Configuration: The cis arrangement of the amino and hydroxymethyl groups in the target compound may enhance intramolecular hydrogen bonding, affecting solubility and receptor binding compared to trans isomers .

- Conversely, ester groups () increase lipophilicity, favoring blood-brain barrier penetration .

Research Findings and Implications

- Structural Similarity and Bioactivity: The indene backbone’s rigidity is advantageous for targeting enzymes or receptors requiring planar interactions. For example, cathinone derivatives () exploit this feature for dopamine reuptake inhibition .

- Synthetic Challenges : Stereochemical control during synthesis (e.g., cis vs. trans) remains critical, as evidenced by the use of chiral catalysts or stereospecific reducing agents in related compounds .

Biological Activity

(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol, also referred to as (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indene backbone with an amino and hydroxyl group, which are critical for its biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group enhances binding affinity through additional interactions. This mechanism modulates the activity of enzymes or receptors involved in various biological processes .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby increasing acetylcholine levels in the brain .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage .

3. Antimicrobial Properties

Studies have reported the antimicrobial effects of this compound against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as an antibacterial agent .

Case Study 1: Neuroprotective Evaluation

A study evaluated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated a significant reduction in AChE activity compared to control groups, suggesting enhanced cognitive function and memory retention .

| Treatment Group | AChE Activity (μmol/min/mg protein) | Cognitive Function Score |

|---|---|---|

| Control | 0.45 ± 0.05 | 12 ± 1 |

| Treatment | 0.25 ± 0.03 | 18 ± 2 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 10 | 25 |

Q & A

Q. How can researchers reconcile variations in reported catalytic activity of metal complexes derived from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.